6-O-Methylreticulol

α-Glucosidase Antidiabetic Enzyme Inhibition

6-O-Methylreticulol (CAS 24350-93-4) is a structurally specific isocoumarin, distinguished from reticulol by a critical C-6 methyl-ether group. This modification alters its solubility (LogP 1.824) and pharmacological profile, conferring unique α-glucosidase inhibition (IC50 41.75 µg/mL) not observed in the parent analog. Sourced as a fungal metabolite with ≥98% purity, it is an essential, non-substitutable tool for reproducible SAR studies in metabolic and oncology research.

Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
CAS No. 24350-93-4
Cat. No. B10860738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Methylreticulol
CAS24350-93-4
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)OC
InChIInChI=1S/C12H12O5/c1-6-4-7-5-8(15-2)11(16-3)10(13)9(7)12(14)17-6/h4-5,13H,1-3H3
InChIKeyXSCMXPPEMQECFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-6,7-dimethoxy-3-methylisochromen-1-one (6-O-Methylreticulol, CAS 24350-93-4): An Isocoumarin Fungal Metabolite with Defined Pharmacological Fingerprint


8-Hydroxy-6,7-dimethoxy-3-methylisochromen-1-one (also known as 6-O-Methylreticulol; CAS 24350-93-4) is a naturally occurring isocoumarin derivative isolated from the fermentation broth of Streptomyces mobaraensis [1] and from endophytic fungi associated with the mangrove plant Avicennia marina . As a secondary metabolite, it belongs to the isocoumarin class, characterized by a fused benzene and α-pyrone ring system with distinct substitution patterns (8-hydroxy, 6,7-dimethoxy, and 3-methyl groups) . The compound is supplied as a solid powder with a purity of ≥98% (HPLC) and a molecular weight of 236.22 g/mol . Its documented biological activities—including α-glucosidase inhibition, moderate cytotoxicity, and weak cAMP phosphodiesterase and anti-HIV effects—establish it as a valuable tool compound for specific pharmacological investigations, particularly in metabolic and oncology research .

Why 8-Hydroxy-6,7-dimethoxy-3-methylisochromen-1-one Cannot Be Replaced by Generic Isocoumarin Analogs


Generic substitution of isocoumarin derivatives is not scientifically valid due to the critical influence of specific substitution patterns on biological activity and physicochemical properties [1]. 8-Hydroxy-6,7-dimethoxy-3-methylisochromen-1-one (6-O-methylreticulol) differs from its parent analog reticulol by a single methyl-ether group at the C-6 position , a modification that alters its solubility, LogP (1.824), and target engagement profile . While reticulol exhibits a defined cAMP phosphodiesterase IC50 of 41 µM, the 6-O-methyl derivative shows only weak activity against this target , yet gains additional α-glucosidase inhibitory activity (IC50 41.75 µg/mL) not observed in the parent [2]. Furthermore, the compound's cytotoxic profile against L5178Y mouse lymphoma cells (IC50 13.70 µM) is distinct from that of other isocoumarins. These quantitative differences underscore that minor structural variations can lead to divergent pharmacological signatures, making exact compound identification essential for reproducible research and procurement decisions [3].

8-Hydroxy-6,7-dimethoxy-3-methylisochromen-1-one: Quantitative Differentiation Evidence for Scientific Selection


α-Glucosidase Inhibition: 6-O-Methylreticulol vs. Reticulol and Quercetin Standard

6-O-Methylreticulol demonstrates α-glucosidase inhibitory activity with an IC50 of 41.75 µg/mL against the Saccharomyces cerevisiae enzyme, an activity not reported for the parent compound reticulol [1]. This value is approximately 8.7-fold less potent than the standard quercetin (IC50 4.80 µg/mL) under identical assay conditions [1]. The compound thus offers a distinct pharmacological profile for metabolic research where dual cAMP phosphodiesterase (weak) and α-glucosidase inhibition may be advantageous .

α-Glucosidase Antidiabetic Enzyme Inhibition

Cytotoxicity Profile: 6-O-Methylreticulol vs. Reticulol in Cancer Cell Lines

6-O-Methylreticulol exhibits moderate cytotoxic activity against mouse lymphoma L5178Y cells with an IC50 of 13.70 µM . In contrast, the parent compound reticulol demonstrates potent cytotoxicity against A427 human lung tumor cells and B16F10 mouse melanoma cells at concentrations of 25 µM and 200 µM, respectively, with a distinct cell line sensitivity profile . The 6-O-methyl derivative's cytotoxicity is thus both quantitatively and qualitatively different, suggesting that the C-6 methoxy group alters target engagement or cellular uptake mechanisms [1].

Cytotoxicity Anticancer L5178Y

cAMP Phosphodiesterase Inhibition: Weak Activity Differentiates from Reticulol

While reticulol inhibits cAMP phosphodiesterase with an IC50 of 41 µM , 6-O-methylreticulol exhibits only weak inhibitory activity against this enzyme . The exact IC50 for 6-O-methylreticulol has not been reported, but multiple sources consistently describe its activity as 'weak' or 'low' in comparison to reticulol . This difference arises from the presence of the C-6 methoxy group, which appears to reduce binding affinity to the PDE catalytic site [1].

cAMP phosphodiesterase PDE inhibition Signaling

Anti-HIV Activity: A Distinct and Weak Antiviral Signature

6-O-Methylreticulol has been evaluated for anti-HIV activity and exhibits weak inhibition with an IC50 of 69.3 µM . This activity is distinct from that of reticulol, for which no anti-HIV data have been reported in primary literature. The compound's antiviral effect, while modest, may be linked to isocoumarin-class interactions with viral enzymes or cellular factors, and the C-6 methoxy group appears to confer a specific, albeit weak, antiviral phenotype not observed in the parent [1].

Anti-HIV Antiviral Integrase

Physicochemical and Supply Chain Differentiation: Purity, LogP, and Source Consistency

6-O-Methylreticulol (CAS 24350-93-4) is commercially available with a purity of ≥98% (HPLC) and is derived from Streptomyces mobaraensis fermentation . Its LogP is 1.824, indicating moderate lipophilicity . In contrast, reticulol (CAS 26246-41-3) has a molecular weight of 222.2 g/mol (vs. 236.22 g/mol for 6-O-methylreticulol) and a different solubility profile due to the absence of the C-6 methoxy group . The target compound is insoluble in water but soluble in DMSO, methanol, and DMF, requiring specific formulation for in vivo studies . These physicochemical and sourcing differences ensure that procurement of the exact compound is essential for reproducibility, as even minor impurities or incorrect analog substitution can alter experimental outcomes .

Physicochemical Properties Quality Control Procurement

Optimal Research Applications for 8-Hydroxy-6,7-dimethoxy-3-methylisochromen-1-one (6-O-Methylreticulol)


α-Glucosidase Inhibitor Screening and Metabolic Disease Research

The compound serves as a moderately potent α-glucosidase inhibitor (IC50 41.75 µg/mL) [1], making it suitable for in vitro studies of carbohydrate metabolism and as a reference compound in antidiabetic drug discovery. Its activity is distinct from the standard quercetin (IC50 4.80 µg/mL), allowing researchers to benchmark novel inhibitors against a natural isocoumarin scaffold [1].

Structure-Activity Relationship (SAR) Studies of Isocoumarin Cytotoxicity

6-O-Methylreticulol exhibits moderate cytotoxicity against L5178Y mouse lymphoma cells (IC50 13.70 µM) , while reticulol shows a different potency and cell line specificity (cytotoxic to A427 and B16F10 at 25 µM and 200 µM, respectively) . This pair provides an ideal SAR system to investigate the impact of C-6 methylation on anticancer activity and target selectivity.

cAMP Phosphodiesterase Deconvolution and Signaling Pathway Analysis

The weak cAMP phosphodiesterase inhibitory activity of 6-O-methylreticulol , compared to reticulol's IC50 of 41 µM , enables researchers to differentiate PDE-dependent from PDE-independent effects in cellular assays. This is particularly useful in studies of inflammatory signaling or cancer where PDE isoforms play modulatory roles.

Natural Product Derivatization and Anti-HIV Lead Optimization

With a reported anti-HIV IC50 of 69.3 µM , 6-O-methylreticulol can be used as a starting point for medicinal chemistry efforts aimed at improving antiviral potency through structural modification of the isocoumarin core, given that reticulol lacks any reported anti-HIV activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-O-Methylreticulol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.